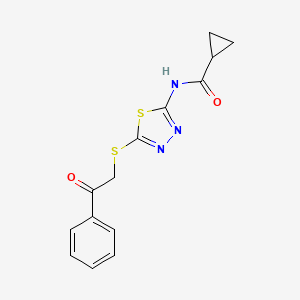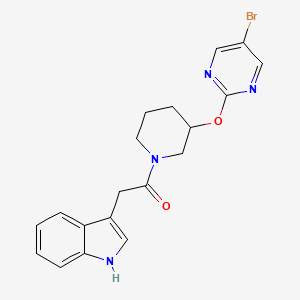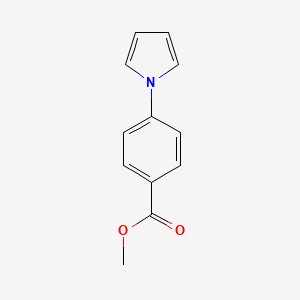
N-(2-((6-(p-tolyl)pyridazin-3-yl)oxy)ethyl)-3-(trifluoromethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-((6-(p-tolyl)pyridazin-3-yl)oxy)ethyl)-3-(trifluoromethyl)benzamide, also known as GSK2334470, is a novel selective inhibitor of the protein kinase B (PKB) pathway. This compound has shown promising results in preclinical studies for the treatment of cancer, diabetes, and other diseases.
Wirkmechanismus
N-(2-((6-(p-tolyl)pyridazin-3-yl)oxy)ethyl)-3-(trifluoromethyl)benzamide is a selective inhibitor of the PKB pathway. This compound works by binding to the ATP-binding site of PKB, thereby preventing its activation and downstream signaling. By inhibiting the PKB pathway, N-(2-((6-(p-tolyl)pyridazin-3-yl)oxy)ethyl)-3-(trifluoromethyl)benzamide can block cell growth, proliferation, and survival, which are key processes in cancer and other diseases.
Biochemical and Physiological Effects:
N-(2-((6-(p-tolyl)pyridazin-3-yl)oxy)ethyl)-3-(trifluoromethyl)benzamide has been shown to have a range of biochemical and physiological effects in preclinical models. In cancer cells, this compound can induce apoptosis (programmed cell death) and inhibit cell proliferation. In animal models of diabetes, N-(2-((6-(p-tolyl)pyridazin-3-yl)oxy)ethyl)-3-(trifluoromethyl)benzamide can improve glucose tolerance and insulin sensitivity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(2-((6-(p-tolyl)pyridazin-3-yl)oxy)ethyl)-3-(trifluoromethyl)benzamide is its selectivity for the PKB pathway. This compound has been shown to have minimal off-target effects, which is important for the development of new therapeutics. However, one limitation of this compound is its poor solubility, which can make it difficult to use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the research and development of N-(2-((6-(p-tolyl)pyridazin-3-yl)oxy)ethyl)-3-(trifluoromethyl)benzamide. One area of focus is the development of more potent and selective inhibitors of the PKB pathway. Another area of research is the identification of biomarkers that can be used to predict response to treatment with N-(2-((6-(p-tolyl)pyridazin-3-yl)oxy)ethyl)-3-(trifluoromethyl)benzamide. Finally, there is a need for further preclinical and clinical studies to evaluate the safety and efficacy of this compound in humans.
Synthesemethoden
The synthesis of N-(2-((6-(p-tolyl)pyridazin-3-yl)oxy)ethyl)-3-(trifluoromethyl)benzamide involves the reaction of 6-(p-tolyl)pyridazine-3-ol with 2-bromoethyl trifluoromethylbenzoate in the presence of a base. The resulting intermediate is then treated with an amine to yield the final product. The synthesis of this compound has been described in detail in a patent application by GlaxoSmithKline.
Wissenschaftliche Forschungsanwendungen
N-(2-((6-(p-tolyl)pyridazin-3-yl)oxy)ethyl)-3-(trifluoromethyl)benzamide has been extensively studied in preclinical models for its potential therapeutic applications. One of the main areas of research has been in the treatment of cancer, where this compound has shown promising results as a selective inhibitor of the PKB pathway. PKB is a key signaling pathway that regulates cell growth, proliferation, and survival, and is frequently dysregulated in cancer cells.
In addition to cancer, N-(2-((6-(p-tolyl)pyridazin-3-yl)oxy)ethyl)-3-(trifluoromethyl)benzamide has also been studied in preclinical models for its potential therapeutic applications in diabetes, obesity, and other metabolic disorders. This compound has been shown to improve glucose tolerance and insulin sensitivity in animal models of type 2 diabetes.
Eigenschaften
IUPAC Name |
N-[2-[6-(4-methylphenyl)pyridazin-3-yl]oxyethyl]-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F3N3O2/c1-14-5-7-15(8-6-14)18-9-10-19(27-26-18)29-12-11-25-20(28)16-3-2-4-17(13-16)21(22,23)24/h2-10,13H,11-12H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZXWZCIPITXNHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(C=C2)OCCNC(=O)C3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-((6-(p-tolyl)pyridazin-3-yl)oxy)ethyl)-3-(trifluoromethyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(4-(trifluoromethoxy)phenyl)methanone](/img/structure/B2946760.png)



![2-(4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2946765.png)

![2-(3,4-dimethoxyphenyl)-7-(4-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2946768.png)
![3-Methyl-6-[2-(trifluoromethyl)phenyl]isoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B2946769.png)
![2-(1H-benzimidazol-2-ylsulfanyl)-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B2946771.png)


